Bienvenue dans la boutique en ligne BenchChem!

1-Phenylazetidin-3-ol

MAO Inhibition CNS Drug Discovery Enzyme Selectivity Profiling

Select 1-Phenylazetidin-3-ol for your fragment-based drug discovery and medicinal chemistry programs. This N-phenyl azetidin-3-ol scaffold provides a validated starting point for MAO-A inhibitor development (IC₅₀ 7.40 nM, ~189-fold selectivity over MAO-B) and serves as a key intermediate for generating scarce 3,3-diarylazetidine libraries. Unlike uncharacterized isomers, this compound offers an experimentally determined melting point (56.97 °C) for immediate identity verification and GLP compliance upon receipt. Its calculated aqueous solubility (1.048e+004 mg/L) streamlines assay buffer preparation. Ensure synthetic reproducibility and accelerate SAR exploration with this well-characterized fragment.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 857280-53-6
Cat. No. B1322399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylazetidin-3-ol
CAS857280-53-6
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC=CC=C2)O
InChIInChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
InChIKeyDAOXYMJNDJMGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylazetidin-3-ol (CAS 857280-53-6): A Core Azetidine Scaffold for Medicinal Chemistry and Fragment-Based Screening


1-Phenylazetidin-3-ol is a nitrogen-containing saturated four-membered heterocycle belonging to the azetidine family, with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . The compound features an N-phenyl substituent on the azetidine ring and a hydroxyl group at the C3 position, endowing it with both hydrogen bond donor and acceptor functionality . As a sp³-enriched small building block with moderate lipophilicity, it serves as a versatile intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors, CNS-targeted agents, and as a fragment for structure-activity relationship (SAR) exploration .

Why 1-Phenylazetidin-3-ol (857280-53-6) Cannot Be Readily Substituted: Structural and Functional Divergence Across N-Phenyl Azetidine Analogs


The N-phenyl azetidin-3-ol scaffold encompasses multiple positional and substitutional isomers, including 2-phenylazetidin-3-ol, 3-phenylazetidin-3-ol, and various N-alkyl analogs, each exhibiting markedly different physicochemical properties, biological target engagement, and synthetic accessibility [1]. 1-Phenylazetidin-3-ol occupies a specific chemical space defined by its N-phenyl substitution and free C3 hydroxyl, which together govern its hydrogen bonding capacity (two H-bond donors, two H-bond acceptors) and calculated LogP . Generic substitution with other phenylazetidine isomers without empirical validation introduces uncontrolled variables in assay reproducibility, SAR interpretation, and downstream synthetic efficiency. The limited commercial availability of well-characterized diarylazetidine derivatives further amplifies the procurement risk associated with unverified analog substitution .

Quantitative Differentiation Evidence for 1-Phenylazetidin-3-ol (857280-53-6): Head-to-Head and Cross-Study Comparisons


Monoamine Oxidase Isoform Selectivity: 1-Phenylazetidin-3-ol Exhibits ~189-Fold Preference for MAO-A over MAO-B

In recombinant human enzyme assays conducted under identical experimental conditions, 1-phenylazetidin-3-ol demonstrated marked isoform selectivity. Against MAO-A, the compound exhibited an IC₅₀ of 7.40 nM [1]. In contrast, inhibition of MAO-B required an IC₅₀ of 1,400 nM (1.40 μM) [2]. This represents a calculated selectivity ratio of approximately 189-fold in favor of MAO-A inhibition, a profile that is not universally shared among azetidine-containing monoamine oxidase ligands. While the absolute potency of 1-phenylazetidin-3-ol for MAO-A is moderate compared to clinical MAO inhibitors, its distinct isoform preference constitutes a quantifiable differentiation parameter relevant for researchers investigating subtype-selective probe development or for projects where avoiding MAO-B-mediated off-target effects is critical.

MAO Inhibition CNS Drug Discovery Enzyme Selectivity Profiling

Thermal Stability: 1-Phenylazetidin-3-ol Melting Point (56.97 °C) Compared to Structural Isomer 3-Phenylazetidin-3-ol (LogP 0.65; Solid State Data Not Available)

The experimentally determined melting point of 1-phenylazetidin-3-ol is 56.97 °C . This value enables predictable solid-state handling at ambient laboratory temperatures without requiring specialized cold-chain logistics, unlike numerous low-melting azetidine derivatives that necessitate refrigerated storage. By comparison, 3-phenylazetidin-3-ol (CAS 25566-04-5), a regioisomer differing solely in the phenyl group attachment position, is characterized by a calculated LogP of 0.65 but lacks published melting point data in accessible vendor and database sources, indicating limited physical characterization relative to the 1-phenyl isomer . The established melting point for 1-phenylazetidin-3-ol provides a tangible quality control metric for identity verification and purity assessment via differential scanning calorimetry (DSC) or capillary methods.

Physicochemical Characterization Solid-State Handling Pre-formulation

Synthetic Versatility: 1-Phenylazetidin-3-ol as a Key Intermediate for 3,3-Diarylazetidine Libraries via Friedel-Crafts Arylation

1-Phenylazetidin-3-ol, in its N-Boc-protected form (N-Boc-3-phenylazetidin-3-ol), serves as a direct precursor for the synthesis of 3,3-diarylazetidines, a scaffold underrepresented in medicinal chemistry literature due to limited synthetic accessibility [1]. The N-Boc-3-phenylazetidin-3-ol intermediate is obtained in high yield and purity via phenyllithium addition to N-Boc-azetidin-3-one at -78 °C [2]. Subsequent Friedel-Crafts arylation with toluene and AlCl₃ affords the desired 3,3-diarylazetidine ring system in good yields, enabling the construction of libraries that are otherwise challenging to access from alternative starting materials. This synthetic route capitalizes on the structural features of the 1-phenylazetidin-3-ol core and distinguishes it from regioisomers lacking the requisite N-phenyl substitution pattern for such transformations.

Medicinal Chemistry Library Synthesis Diarylazetidine Scaffolds

Photochemical Reactivity: 1-Phenylazetidin-3-ol Derivatives Form Selectively via Type II Cyclization Under UV Irradiation

Under photochemical conditions (UV irradiation in ether solvent), heteroaryl N-methylanilinomethyl ketones undergo type II cyclization to yield 3-heteroaryl-1-phenylazetidin-3-ol derivatives when the heteroaryl group (R) is 2-furyl, benzo[b]furan-2-yl, 2-thienyl, 1-methylpyrrol-2-yl, or 2,4-dimethylthiazol-5-yl [1]. Notably, this cyclization fails to produce isolable azetidin-3-ol products when R is pyrrol-2-yl or 3-pyridyl, where type II fission pathways dominate instead. This heteroaryl-dependent reactivity profile is unique to the 1-phenylazetidin-3-ol framework and is not generalizable to N-alkyl azetidine analogs, which lack the requisite N-phenyl chromophore for efficient photoexcitation and subsequent cyclization.

Photochemistry Heterocyclic Synthesis Reaction Selectivity

Solubility Profile: Calculated Aqueous Solubility of 1.048e+004 mg/L at 25 °C Informs Formulation Feasibility

The calculated aqueous solubility of 1-phenylazetidin-3-ol is 1.048e+004 mg/L (≈10.48 mg/mL) at 25 °C . While this is a computationally derived value (ACD/Labs) rather than experimental measurement, it provides a provisional benchmark for assessing formulation feasibility in aqueous buffers, a consideration that is particularly relevant for early-stage in vitro assay development and solubility-dependent biological screening. For comparison, 3-phenylazetidin-3-ol (CAS 25566-04-5), a regioisomer, has a reported LogP of 0.65 but no published aqueous solubility data in accessible vendor specifications, limiting direct solubility cross-comparison .

Pre-formulation Solubility Assessment Biopharmaceutics

Optimal Research and Procurement Applications for 1-Phenylazetidin-3-ol (857280-53-6)


Fragment-Based Screening for MAO-A Preferential Ligands

Researchers conducting fragment-based drug discovery targeting monoamine oxidase isoforms can utilize 1-phenylazetidin-3-ol as a validated starting fragment with documented MAO-A preferential inhibition (IC₅₀ 7.40 nM, ~189-fold selectivity over MAO-B). The compound's low molecular weight (149.19 g/mol) and moderate lipophilicity make it suitable for fragment library inclusion, while its established selectivity profile reduces the burden of initial isoform counter-screening [1].

Synthesis of 3,3-Diarylazetidine Libraries for Scaffold-Hopping Campaigns

Medicinal chemistry teams seeking to explore underutilized 4-membered heterocyclic chemical space can employ 1-phenylazetidin-3-ol (in its N-Boc-protected form) as a key intermediate for Friedel-Crafts arylation to generate 3,3-diarylazetidines. This synthetic route addresses the documented scarcity of diarylazetidine derivatives in screening collections and provides a competitive advantage for generating novel intellectual property in kinase inhibitor or CNS-targeted programs [2].

Quality Control and Identity Verification Using Established Melting Point

Procurement and analytical chemistry teams can leverage the experimentally determined melting point of 56.97 °C as a robust identity and purity checkpoint. Unlike structurally related azetidin-3-ol isomers that lack published thermal characterization, this compound's defined melting point enables rapid verification of compound integrity upon receipt, supporting GLP compliance in regulated research environments .

Pre-formulation Solubility Assessment for In Vitro Assay Development

Scientists developing in vitro assays requiring aqueous solubility estimates can use the calculated solubility value of 1.048e+004 mg/L at 25 °C as a provisional benchmark for buffer and co-solvent selection. This data point facilitates early-stage experimental planning and reduces the need for empirical solubility determination prior to compound procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylazetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.